molecular formula C10H16N2O2 B13188470 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

Cat. No.: B13188470
M. Wt: 196.25 g/mol
InChI Key: KQXRKLVSGJWODS-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a compound that features a cyclopentanol moiety linked to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopentanol moiety. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The cyclopentanol moiety can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Cyclopentanol Derivatives: Compounds with the cyclopentanol moiety but different heterocyclic rings.

Uniqueness

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is unique due to the combination of the oxadiazole ring and the cyclopentanol moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O2/c1-2-8-11-9(14-12-8)7-10(13)5-3-4-6-10/h13H,2-7H2,1H3

InChI Key

KQXRKLVSGJWODS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCC2)O

Origin of Product

United States

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